

An In-depth Technical Guide to DSP Crosslinker-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DSP Crosslinker-d8*

Cat. No.: *B565918*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein-protein interactions is paramount. Dithiobis(succinimidyl propionate)-d8 (DSP-d8), a deuterated analog of Lomant's Reagent, stands out as a critical tool in this field. This guide provides a comprehensive overview of the chemical structure, properties, and applications of DSP-d8, with a focus on its utility in advanced proteomics and drug discovery.

Core Concepts: Understanding DSP-d8

DSP-d8 is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.^{[1][2]} Its defining feature is the incorporation of eight deuterium atoms, which provides a precise 8 Dalton mass shift in mass spectrometry analysis compared to its non-deuterated counterpart, DSP.^{[1][2][3]} This isotopic labeling is invaluable for quantitative proteomics studies, enabling the differentiation and relative quantification of crosslinked species.

The molecule consists of two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm.^[1] These NHS esters readily react with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.^[4] The spacer arm contains a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversal of the crosslink.^[4] This cleavable nature is a significant advantage in experimental workflows, facilitating the identification of interacting proteins.

Being membrane-permeable, DSP-d8 can be used to crosslink intracellular proteins in living cells.[\[1\]](#)[\[2\]](#)[\[5\]](#) This property allows for the in-situ capture of protein-protein interactions within their native cellular environment.

Chemical Structure

The chemical structure of DSP-d8, or Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8), is characterized by a central disulfide bond with two propionate arms, each terminating in an N-hydroxysuccinimide ester. The eight deuterium atoms are located on the propionate backbone.

Chemical Formula: $C_{14}H_8D_8N_2O_8S_2$ [\[4\]](#)

The image you are requesting does not exist or is no longer available.

imgur.com

Quantitative Data

The following table summarizes the key quantitative properties of DSP-d8 and its non-deuterated analog, DSP.

Property	DSP-d8	DSP (for comparison)
Molecular Weight	412.46 g/mol [4]	404.42 g/mol [6]
Spacer Arm Length	12.0 Å[1][2]	12.0 Å[2]
CAS Number	1639836-65-9[7]	57757-57-0[6]
Reactivity	Primary amines (e.g., Lysine, N-terminus)	Primary amines (e.g., Lysine, N-terminus)
Cleavability	Thiol-cleavable (disulfide bond)	Thiol-cleavable (disulfide bond)
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)[1][2]	Soluble in organic solvents (e.g., DMSO, DMF)[8]
Membrane Permeability	Permeable[1][2]	Permeable[8]

Experimental Protocols

The following are detailed methodologies for common applications of DSP-d8 in protein crosslinking studies.

In Vitro Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in solution.

Materials:

- DSP-d8
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Reducing agent (e.g., DTT or TCEP)

Procedure:

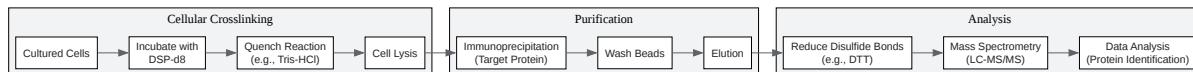
- Prepare DSP-d8 Stock Solution: Immediately before use, dissolve DSP-d8 in anhydrous DMSO or DMF to a final concentration of 25 mM.
- Crosslinking Reaction: Add the DSP-d8 stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSP-d8.
- Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) and incubate at 37°C for 30 minutes prior to analysis.

Intracellular Protein Crosslinking

This protocol is designed for crosslinking proteins within living cells.

Materials:

- Cultured cells
- Phosphate Buffered Saline (PBS) or other appropriate physiological buffer
- DSP-d8 stock solution (as prepared above)
- Lysis buffer containing a reducing agent for subsequent analysis


Procedure:

- Cell Preparation: Wash the cultured cells twice with PBS to remove any amine-containing media.

- Crosslinking: Add DSP-d8 stock solution directly to the cells in PBS to a final concentration of 1-2 mM.
- Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.
- Quenching: Terminate the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 10-20 mM and incubate for 15 minutes.
- Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagents. Lyse the cells using a suitable lysis buffer. The disulfide bonds in the crosslinked complexes can be cleaved with a reducing agent for subsequent analysis by immunoprecipitation and Western blotting or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification of protein-protein interactions using DSP-d8 crosslinking followed by immunoprecipitation and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Workflow for Protein Interaction Analysis using DSP-d8.

This workflow highlights the key stages from in-cell crosslinking to the final identification of interacting proteins, a process significantly enhanced by the unique properties of DSP-d8. The use of a deuterated crosslinker in conjunction with its non-deuterated analog in parallel experiments can provide an additional layer of confidence in the identification of true interaction partners through quantitative mass spectrometry approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSP-d8 10 mg - Heavy DSP - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]
- 2. Deuterated Crosslinker DSP-d8 50 mg - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]
- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]
- 6. DSP Crosslinker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Deuterated Crosslinker DSP-d8 | 1639836-65-9 [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DSP Crosslinker-d8]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565918#what-is-dsp-crosslinker-d8-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com